molecular formula C16H22ClN B13955938 2-Benzyl-7-(chloromethyl)-2-azaspiro[4.4]nonane

2-Benzyl-7-(chloromethyl)-2-azaspiro[4.4]nonane

Cat. No.: B13955938
M. Wt: 263.80 g/mol
InChI Key: HLACGSREMPLFSL-UHFFFAOYSA-N
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Description

2-Benzyl-7-(chloromethyl)-2-azaspiro[44]nonane is a spirocyclic compound characterized by a unique structure that includes a benzyl group, a chloromethyl group, and an azaspiro nonane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-7-(chloromethyl)-2-azaspiro[4.4]nonane typically involves the reaction of benzylamine with a suitable chloromethylating agent under controlled conditions. One common method involves the use of formaldehyde and hydrochloric acid to introduce the chloromethyl group onto the azaspiro nonane core. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-7-(chloromethyl)-2-azaspiro[4.4]nonane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to remove the chloromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium azide or other nucleophiles in an aprotic solvent like dimethylformamide.

Major Products

    Oxidation: Formation of benzyl ketones or alcohols.

    Reduction: Formation of the corresponding azaspiro nonane without the chloromethyl group.

    Substitution: Formation of azido derivatives or other substituted products.

Scientific Research Applications

2-Benzyl-7-(chloromethyl)-2-azaspiro[4.4]nonane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features that may interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism by which 2-Benzyl-7-(chloromethyl)-2-azaspiro[4.4]nonane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The benzyl group can facilitate binding to hydrophobic pockets, while the chloromethyl group can participate in covalent bonding with nucleophilic sites on proteins. This dual interaction can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Benzyl-2,7-diazaspiro[4.4]nonane: Similar structure but with an additional nitrogen atom.

    2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione: Contains a dione functional group, making it more reactive.

    2-Benzyl-2,7-diazaspiro[4.4]nonane hydrochloride: The hydrochloride salt form, which may have different solubility and stability properties.

Uniqueness

2-Benzyl-7-(chloromethyl)-2-azaspiro[44]nonane is unique due to the presence of the chloromethyl group, which allows for further functionalization and derivatization

Properties

IUPAC Name

2-benzyl-8-(chloromethyl)-2-azaspiro[4.4]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN/c17-11-15-6-7-16(10-15)8-9-18(13-16)12-14-4-2-1-3-5-14/h1-5,15H,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLACGSREMPLFSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(C2)CC3=CC=CC=C3)CC1CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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